molecular formula C11H10OS2 B1284116 Bis(5-methylthiophen-2-yl)methanone CAS No. 99845-90-6

Bis(5-methylthiophen-2-yl)methanone

Cat. No. B1284116
CAS RN: 99845-90-6
M. Wt: 222.3 g/mol
InChI Key: YHATWWZMQPBRSI-UHFFFAOYSA-N
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Description

Bis(5-methylthiophen-2-yl)methanone is a chemical compound that is part of a broader class of sulfur-containing heterocyclic compounds known for their interesting chemical properties and potential applications in various fields, including materials science and pharmaceuticals. Although the specific compound bis(5-methylthiophen-2-yl)methanone is not directly mentioned in the provided papers, the related compounds and their derivatives discussed in these papers offer insights into the chemical behavior and synthetic potential of similar sulfur-containing heterocycles.

Synthesis Analysis

The synthesis of heterocyclic compounds related to bis(5-methylthiophen-2-yl)methanone involves versatile templates and synthons that allow for the construction of diverse molecular structures. For instance, the compound 4-bis(methylthio)methylene-2-phenyloxazol-5-one serves as a template for the synthesis of novel heterocyclic scaffolds, including imidazolones and benzodiazepinones, through nucleophilic ring opening and subsequent transformations . Similarly, 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one is used as a three-carbon synthon for the regiospecific synthesis of five and six-membered heterocycles, demonstrating the utility of sulfur-containing synthons in constructing complex molecules .

Molecular Structure Analysis

The molecular structures of compounds related to bis(5-methylthiophen-2-yl)methanone are characterized by the presence of sulfur atoms and heterocyclic rings, which can significantly influence their chemical properties. For example, the crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was determined using X-ray diffraction, revealing the molecular conformation and packing stabilized by intermolecular interactions . These structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

The chemical reactivity of sulfur-containing heterocycles is highlighted by their ability to undergo various reactions to form diverse derivatives. The synthesis of photochromic dithienylethene derivatives from a dithienylethene synthon demonstrates the potential for creating compounds with interesting optical properties . Additionally, the preparation of bis(diarylmethylene)-2,5-dihydrothiophenes and their analogs showcases the versatility of these compounds in forming multiple bonds and rings through reactions with diaryl ketones or aryllithiums .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(5-methylthiophen-2-yl)methanone and related compounds are influenced by their molecular structure, particularly the presence of sulfur atoms and heterocyclic rings. These properties can include stability, solubility, melting points, and reactivity towards various reagents. For instance, the stability of a dithienylethene synthon when stored in the dark at room temperature suggests potential for long-term applications . The synthesis of new thieno[2,3-b]-thiophene derivatives further illustrates the chemical diversity achievable with these sulfur-containing heterocycles .

Scientific Research Applications

1. Antimicrobial Activity Against Multidrug-Resistant Staphylococcus Aureus

  • Summary of Application: Bis(thiazol-5-yl)phenylmethane derivatives, which are structurally similar to Bis(5-methylthiophen-2-yl)methanone, have been studied for their potential as antimicrobial agents against multidrug-resistant Staphylococcus aureus .
  • Methods of Application: The compounds were evaluated against drug-resistant Gram-positive bacteria. The most active phenylmethane-based (p-tolyl) derivative, 23a, containing nitro and dimethylamine substituents, and the naphthalene-based derivative, 28b, harboring fluorine and nitro substituents, exhibited strong, near MIC bactericidal activity against S. aureus with genetically defined resistance phenotypes such as MSSA, MRSA, and VRSA and their biofilms .
  • Results: The in silico modeling revealed that most promising compounds 23a and 28b were predicted to bind S. aureus MurC ligase. The 23a and 28b formed bonds with MurC residues at binding site, specifically Ser12 and Arg375, indicating consequential interactions essential for complex stability .

2. Synthesis of New Photochromic Periodic Mesoporous Organosilicas

  • Summary of Application: Bis-silylated dithienylethene (BS-DTE), a compound structurally similar to Bis(5-methylthiophen-2-yl)methanone, has been used as a building block for the synthesis of new photochromic periodic mesoporous organosilicas (PPMO) .
  • Methods of Application: The synthesis and purification method were optimized after many attempts of different coupling methods and purification techniques to avoid the hydrolysis and self-condensation reaction and to obtain a pure product .
  • Results: The structure of the obtained precursor was characterized by 1H, 13C and 29Si liquid NMR .

3. Synthesis of Biodiesel Precursors

  • Summary of Application: A catalyst-free method was developed to produce bis(furan-2-yl)methane derivatives (BFMs) from furfuryl alcohol derivatives (FAs) in the presence of H2O and air . This strategy offers a green, low-cost, and environmentally friendly approach to synthesize biodiesel precursors from biomass-based platform molecules .
  • Methods of Application: The synthesis was performed in the presence of H2O and air without any other additional catalysts . An 81% yield of bis(5-methylfuran-2-yl)methane (BMFM) can be obtained from 5-methylfurfuryl alcohol (5-MFA) and a 59% total yield of C11 biodiesel was obtained from 5-methylfurfural (5-MF) .
  • Results: The detailed mechanistic studies proposed a H2O and air mediated free radical decarboxylation mechanism .

4. Synthesis of Organic Compounds

  • Summary of Application: Bis(5-methylthiophen-2-yl)methanone is a chemical compound used in the synthesis of various organic compounds .
  • Methods of Application: The specific methods of application can vary widely depending on the particular synthesis being performed. Typically, Bis(5-methylthiophen-2-yl)methanone would be used as a reagent in a chemical reaction .
  • Results: The results of the synthesis would depend on the specific reaction being performed. In general, the use of Bis(5-methylthiophen-2-yl)methanone as a reagent would result in the formation of a new organic compound .

properties

IUPAC Name

bis(5-methylthiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS2/c1-7-3-5-9(13-7)11(12)10-6-4-8(2)14-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHATWWZMQPBRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)C2=CC=C(S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(5-methylthiophen-2-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VM Hertz, JG Massoth, M Bolte… - … A European Journal, 2016 - Wiley Online Library
Replacing both meso carbon atoms of the polycyclic aromatic hydrocarbon (PAH) bisanthene by boron atoms creates an efficient blue fluorophore with a strong electron‐accepting …

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